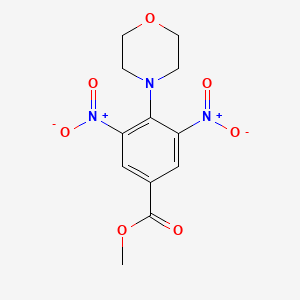![molecular formula C18H19Cl3N2O2 B11707878 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide est un composé organique complexe de formule moléculaire C17H17Cl3N2O2. Il est connu pour sa structure chimique unique, qui comprend un noyau de benzamide substitué par des groupes méthoxy, trichloro et diméthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Acylation de Friedel-Crafts : L’étape initiale implique l’acylation d’un cycle benzénique pour introduire le groupe acyle.
Amidation : Le produit acylé est ensuite réagi avec une amine pour former la structure benzamide.
Méthoxylation : Enfin, le groupe méthoxy est introduit par une réaction de méthoxylation, généralement en utilisant du méthanol et un catalyseur approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les méthodes industrielles visent également à minimiser les déchets et à améliorer l’efficacité de chaque étape.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe trichloro en dérivés moins chlorés.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe trichloroéthyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le gaz hydrogène (H2) en présence d’un catalyseur sont utilisés.
Substitution : Les nucléophiles comme le méthylate de sodium (NaOMe) ou l’éthylate de sodium (NaOEt) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés partiellement déchlorés.
Applications de la recherche scientifique
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Il est utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trichloroéthyle peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, ce qui entraîne divers effets biochimiques. Les groupes méthoxy et diméthylphényl peuvent améliorer l’affinité de liaison et la spécificité du composé pour certaines cibles. .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxy-N-(2,2,2-trichloro-1-p-tolylamino-éthyl)-benzamide
- 4-méthoxy-N-(2,2,2-trichloro-1-cyclohexylamino-éthyl)-benzamide
- 4-méthoxy-N-(2,2,2-trichloro-1-(4-nitrophénoxy)-éthyl)-benzamide
Unicité
Comparé à des composés similaires, le 4-méthoxy-N-{2,2,2-trichloro-1-[(2,4-diméthylphényl)amino]éthyl}benzamide est unique en raison de la présence du groupe 2,4-diméthylphényl, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette variation structurale peut influencer la réactivité, la stabilité et l’interaction du composé avec les cibles biologiques. .
Propriétés
Formule moléculaire |
C18H19Cl3N2O2 |
|---|---|
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
4-methoxy-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O2/c1-11-4-9-15(12(2)10-11)22-17(18(19,20)21)23-16(24)13-5-7-14(25-3)8-6-13/h4-10,17,22H,1-3H3,(H,23,24) |
Clé InChI |
FSHZOOLNAFFFAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)


![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)



